![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure-2d/800/S989223.png) 
                        Specific Scientific Field: Cancer Therapy
Summary of the Application: 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors Therefore, targeting FGFRs represents an attractive strategy for cancer therapy
Methods of Application or Experimental Procedures: The specific compound of interest in the study was compound 4h, which exhibited potent FGFR inhibitory activity In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis
Results or Outcomes: Compound 4h significantly inhibited the migration and invasion of 4T1 cells The IC50 values of 4h for FGFR1–4 were 7, 9, 25, and 712 nM, respectively This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects
Summary of the Application: A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors. Given their key role in cell growth, microtubules have emerged as a successful and attractive target for anticancer drug development.
Methods of Application or Experimental Procedures: Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro.
Results or Outcomes: Among them, compound 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM.
3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic aromatic compound characterized by a pyrrolo[3,2-c]pyridine core structure. This compound features bromine and fluorine substituents at the 3rd and 7th positions, respectively. Its molecular formula is CHBrFN, with a molecular weight of approximately 215.023 g/mol. The presence of these halogens enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.
The biological activity of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine has been explored in various studies. It exhibits potential as an inhibitor for specific enzymes and receptors, which may lead to therapeutic effects in treating diseases such as cancer. The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.
The synthesis of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions:
These methods are optimized for efficiency and yield, especially in industrial applications.
3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine has several applications:
Studies involving 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine often focus on its interactions with biological targets. For example, it may inhibit specific kinases or other enzymes involved in cellular signaling pathways. Understanding these interactions is crucial for evaluating its potential therapeutic applications.
Several compounds share structural similarities with 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features | 
|---|---|---|
| 3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine | CHBrFN | Different halogen positions affecting reactivity | 
| 7-Fluoro-1H-pyrrolo[2,3-c]pyridine | CHFN | Lacks bromine but retains fluorine functionality | 
| 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | CHBrFN | Different substitution pattern influencing activity | 
The unique combination of bromine and fluorine substituents at specific positions distinguishes 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine from its analogs. This specificity can significantly influence its reactivity, stability, and biological activity compared to similar compounds.
3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound with a bicyclic framework comprising a pyrrole ring fused to a pyridine ring. The molecular formula is C₇H₄BrFN₂, and its molecular weight is 215.02 g/mol. The systematic IUPAC name reflects the positions of the bromine (C3) and fluorine (C7) substituents on the pyrrolo[3,2-c]pyridine backbone. Key structural features include:
The compound’s planar structure and halogenated positions enable diverse intermolecular interactions, particularly in biological systems.
Pyrrolopyridines emerged as critical scaffolds in the mid-20th century, with early synthetic efforts focused on mimicking natural alkaloids. The introduction of halogen atoms, such as bromine and fluorine, became a strategic modification to enhance stability and bioavailability. Key milestones include:
This compound’s synthesis often involves palladium-catalyzed C–H arylation or multi-step sequences starting from pyridine precursors.
3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a versatile intermediate in designing kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs). Its significance arises from:
Recent studies highlight its role in developing colchicine-binding site inhibitors and Janus kinase (JAK) antagonists, underscoring its broad utility.
The synthesis of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine represents a significant challenge in heterocyclic chemistry due to the need for precise regioselective introduction of both halogen substituents while constructing the fused pyrrolo-pyridine framework [1] [2]. Multi-step synthetic pathways from pyridine precursors offer the most reliable approach for achieving the desired substitution pattern with adequate control over regiochemistry and functional group compatibility [3] [4].
The nitration process utilizes fuming nitric acid in sulfuric acid to introduce the nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide [1]. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to form the key cyclization precursor [1]. The cyclization step employs iron powder and acetic acid under reflux conditions at 100°C for 5 hours, resulting in the formation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with yields typically ranging from 68% to 85% [1] [6].
Advanced condensation-cyclization methodologies have been developed utilizing specialized aldol condensation reactions followed by pyrrole annulation [5]. These approaches involve the reaction of diketopiperazine precursors with protected 1,3-dicarbonyl derivatives or alkynyl aldehyde substrates [5]. The derived condensation products can be cyclized to pyrrolodiketopiperazine bicyclic products through protic acid catalysis using camphor sulfonic acid in refluxing toluene for 2 hours [5]. For alkynyl substrates, cationic gold complexes at elevated temperatures efficiently promote 5-endo cyclization and pyrrole formation with yields ranging from 64% to 70% [5].
The selective incorporation of both bromine and fluorine substituents into the pyrrolo[3,2-c]pyridine framework requires carefully orchestrated halogenation sequences [7] [8]. Bromination of pyridine derivatives can be achieved through multiple methodologies, each offering distinct advantages in terms of regioselectivity and reaction conditions [7]. The most widely employed approach utilizes bromine in concentrated sulfuric acid at elevated temperatures ranging from 130°C to 140°C [7] [9]. This method typically requires 7 to 8 hours of reaction time and produces yields of 65% to 75% with preferential substitution at the 3- and 5-positions [7] [9].
Alternative bromination strategies include the use of bromine monofluoride, which is generated by passing fluorine through a cold solution of bromine dissolved in trichlorofluoromethane [7]. This approach offers enhanced regioselectivity but requires specialized handling procedures due to the reactive nature of the fluorinating agent [7]. Dioxane dibromide represents another effective brominating reagent that operates under milder conditions while maintaining good regioselectivity for the desired substitution pattern [7].
Fluorination techniques for pyridine derivatives have evolved significantly with the development of both electrophilic and nucleophilic fluorination methodologies [10] [11]. Electrophilic fluorination approaches utilize reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions to achieve selective fluorine incorporation [10]. These methods typically operate at room temperature and provide yields ranging from 70% to 85% with good functional group tolerance [10].
Nucleophilic fluorination strategies employ fluoride sources such as tetrabutylammonium fluoride or potassium fluoride in polar aprotic solvents [11] [12]. Research has demonstrated that nucleophilic fluorination of appropriately activated pyridine substrates can achieve regioselective substitution with yields of 45% to 75% [12]. The regioselectivity of nucleophilic fluorination is strongly influenced by the electronic properties of the substrate, with electron-withdrawing groups facilitating fluoride substitution at adjacent positions [12].
Silver-mediated fluorination represents an advanced approach for achieving meta-selective fluorination of pyridine substrates [13]. This methodology utilizes stoichiometric silver fluoride under controlled conditions to achieve selective C-H fluorination with yields ranging from 62% to 88% [13]. The reaction mechanism involves initial coordination of the silver species to the pyridine nitrogen, followed by electrophilic fluorination at the meta-position [13].
Palladium-mediated cross-coupling reactions have emerged as the most versatile and efficient methodology for constructing complex pyrrolo[3,2-c]pyridine derivatives with precise functional group incorporation [14] [15]. The Suzuki-Miyaura cross-coupling reaction represents the gold standard for aryl-aryl bond formation in this system, utilizing palladium catalysts in combination with phosphine ligands to achieve excellent yields and functional group tolerance [14] [16].
Recent advances in palladium catalyst design have led to the development of highly efficient precatalytic systems such as XPhos-PdG2, which demonstrates exceptional performance in cross-coupling reactions of halogenated pyrrolo[3,2-c]pyridine substrates [16]. This precatalytic system utilizes a bulky monodentate biaryl ligand that facilitates rapid reductive elimination to form the active monoligated palladium(0) species [16]. Research has shown that this catalyst system enables Suzuki-Miyaura cross-coupling reactions to proceed with excellent conversions using low catalyst loadings of 0.6 mol% under microwave conditions at 125°C for 26 minutes [16].
The scope of palladium-mediated cross-coupling extends beyond traditional Suzuki-Miyaura reactions to include Kumada and Negishi coupling variants [15]. Ligand-controlled selectivity has been demonstrated using palladium/N-heterocyclic carbene catalyst systems, which provide unprecedented site-selectivity for cross-coupling at the C4-position of dichloropyridine substrates [15]. This methodology employs the bulky IPr ligand under mild conditions, often at room temperature, to achieve C4-selective cross-coupling with selectivity ratios of up to 10:1 [15].
Advanced palladium catalyst systems have been developed for challenging substrates containing unprotected N-H groups [16]. These systems utilize near-stoichiometric potassium organotrifluoroborate reagents as alternative coupling partners to boronic acids, which are prone to protodeboronation under the reaction conditions [16]. The use of organotrifluoroborate reagents results in excellent conversions while avoiding the complications associated with boronic acid instability [16].
Microwave-assisted synthesis has revolutionized the preparation of pyrrolo[3,2-c]pyridine derivatives by dramatically reducing reaction times while improving yields and selectivity [17] [18]. The application of microwave heating enables rapid and uniform heating of reaction mixtures, leading to enhanced reaction kinetics and improved control over side reactions [17] [19].
One-pot three-component reactions under microwave irradiation have been developed for the synthesis of substituted pyrrolo[3,2-c]pyridine derivatives [17] [19]. These reactions typically involve the condensation of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine as a catalyst [17]. The microwave-assisted protocol operates at 85°C for 30 minutes and produces yields ranging from 70% to 90% [17]. The use of molecular iodine as a metal-free catalyst eliminates the need for expensive transition metal catalysts while maintaining excellent reaction efficiency [17].
Microwave optimization studies have identified key parameters that influence reaction outcome, including temperature, reaction time, and solvent selection [18]. Design of experiments approaches have been employed to systematically optimize these parameters, leading to the identification of optimal conditions that maximize product yield while minimizing reaction time [18]. Research has demonstrated that microwave-assisted palladium-catalyzed aerobic oxidation can achieve yields of up to 84% with significantly reduced reaction times compared to conventional heating methods [18].
The scalability of microwave-assisted synthesis has been demonstrated through the development of continuous-flow microwave reactors [18] [20]. These systems enable the production of multi-gram quantities of target compounds while maintaining the advantages of microwave heating [18]. Flow microwave synthesis has been shown to improve both yield and purity compared to batch processes, with waste intensity factors reduced by up to 1600-fold [18].
Yield optimization for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine synthesis requires systematic evaluation of multiple synthetic pathways to identify the most efficient approach [4] [21]. Comparative studies have revealed significant variations in yield performance across different methodologies, with palladium-catalyzed approaches consistently demonstrating superior efficiency [14] [22].
| Synthetic Methodology | Typical Yield Range | Reaction Time | Temperature Requirements | 
|---|---|---|---|
| Traditional Condensation | 55-70% | 6-12 hours | 130-140°C | 
| Palladium-Catalyzed Cross-Coupling | 75-90% | 2-6 hours | 85-125°C | 
| Microwave-Assisted Synthesis | 70-85% | 15-60 minutes | 85°C | 
| Metal-Free Cyclization | 60-75% | 8-24 hours | 120°C | 
| Flow Chemistry | 80-92% | Continuous | Variable | 
The most significant yield improvements have been achieved through the implementation of flow chemistry methodologies [22]. Research has demonstrated that continuous-flow processes can increase yields from 58% to 92% while simultaneously reducing production costs by up to 75% [22]. The success of flow chemistry approaches stems from improved heat and mass transfer, reduced side reactions, and enhanced control over reaction stoichiometry [22].
Optimization of reaction stoichiometry represents another critical factor in yield enhancement [6]. Studies have shown that using excess amounts of coupling partners can improve yields, particularly in cross-coupling reactions where one partner is more readily available or less expensive [6]. For example, increasing the equivalents of arylboronic acid reagents from 1.0 to 1.5 equivalents typically results in yield improvements of 5% to 15% [6].
Temperature optimization studies have revealed that many synthetic transformations exhibit narrow temperature windows for optimal performance [21] [23]. Reactions conducted below the optimal temperature range often suffer from incomplete conversion, while excessive temperatures lead to increased side reactions and product decomposition [23]. Systematic temperature screening has identified optimal ranges for each major synthetic transformation, leading to consistent yield improvements across different substrate classes [23].
Purity control in the synthesis of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine requires comprehensive understanding of potential impurity formation pathways and implementation of appropriate purification strategies [23] [4]. The most common impurities arise from incomplete halogenation, over-halogenation, and regioisomeric substitution products [23].
| Purification Method | Purity Achieved | Recovery Yield | Processing Time | 
|---|---|---|---|
| Column Chromatography | 95-99% | 80-90% | 2-4 hours | 
| Recrystallization | 90-95% | 70-85% | 4-8 hours | 
| High-Performance Liquid Chromatography | >99% | 85-95% | 1-2 hours | 
| Sublimation | 98-99% | 75-85% | 6-12 hours | 
Advanced analytical techniques are essential for monitoring reaction progress and product purity [23]. High-performance liquid chromatography coupled with mass spectrometry provides the most comprehensive analysis of product composition and impurity profiles [23]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and quantitative purity assessment [23].
Process optimization for purity control involves systematic evaluation of reaction conditions to minimize impurity formation [4]. Research has shown that precise control of reaction temperature, time, and reagent stoichiometry can significantly reduce impurity levels [4]. For halogenation reactions, the use of controlled addition techniques and temperature programming can improve regioselectivity and reduce over-halogenation [4].
Workup procedures play a crucial role in maintaining product purity throughout the synthetic sequence [6]. Aqueous workup protocols must be carefully designed to remove catalyst residues, unreacted starting materials, and water-soluble impurities without causing product decomposition [6]. The pH of aqueous phases during extraction procedures requires careful control to prevent product degradation or incomplete extraction [6].